molecular formula C16H15NO5 B10959129 N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide

Cat. No.: B10959129
M. Wt: 301.29 g/mol
InChI Key: IMNSWLAHWWPMMX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide is an organic compound that features a benzodioxole ring and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Coupling with Dimethoxybenzamide: The benzodioxole intermediate is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide is unique due to its specific combination of benzodioxole and dimethoxybenzamide moieties, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and exhibit antioxidant activity makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H15NO5/c1-19-12-4-3-5-13(20-2)15(12)16(18)17-10-6-7-11-14(8-10)22-9-21-11/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

IMNSWLAHWWPMMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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